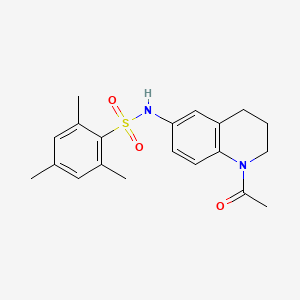

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzene-1-sulfonamide

Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a 1-acetyl-tetrahydroquinoline scaffold linked to a 2,4,6-trimethylbenzenesulfonamide group. The acetyl group at the 1-position of the tetrahydroquinoline ring may enhance metabolic stability, while the sulfonamide moiety is associated with diverse biological activities, including antimicrobial and enzyme inhibitory effects.

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-13-10-14(2)20(15(3)11-13)26(24,25)21-18-7-8-19-17(12-18)6-5-9-22(19)16(4)23/h7-8,10-12,21H,5-6,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMEXWYXVXITEMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Tetrahydroquinoline Synthesis

The tetrahydroquinoline scaffold is pivotal to the target compound. Modern synthetic approaches prioritize efficiency and selectivity, often employing cyclization or reductive amination strategies.

Bischler-Napieralski Cyclization

A classical method involves the Bischler-Napieralski reaction, where N-acyl-β-phenethylamines undergo cyclodehydration using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to form dihydroquinolines, followed by reduction. For example, heating N-(3-phenylpropionyl)aniline derivatives with PPA at 80–100°C yields dihydroquinoline intermediates, which are subsequently reduced with sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C) to tetrahydroquinolines. This method achieves moderate yields (50–70%) but requires careful control of acidity to avoid over-oxidation.

Reductive Amination

Alternative routes utilize reductive amination of keto-anilines. For instance, reacting 6-nitro-1-tetralone with ammonium acetate and sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) produces 6-amino-1,2,3,4-tetrahydroquinoline. Subsequent hydrogenation of the nitro group (H₂, Ra-Ni) yields the primary amine, which serves as the precursor for further functionalization. This method offers superior regioselectivity (>90%) compared to acid-catalyzed cyclizations.

Acetylation of the Tetrahydroquinoline Amine

Introducing the acetyl group at the 1-position of the tetrahydroquinoline core typically involves nucleophilic acylation.

Direct Acetylation

Treating 1,2,3,4-tetrahydroquinolin-6-amine with acetic anhydride ((Ac)₂O) in the presence of pyridine or triethylamine (Et₃N) in tetrahydrofuran (THF) at 0–25°C affords N-acetyl-1,2,3,4-tetrahydroquinolin-6-amine. The reaction proceeds via an SN2 mechanism, with yields exceeding 85% under anhydrous conditions. Excess acetic anhydride (1.5 eq.) ensures complete conversion, while quenching with ice-water precipitates the product.

Alternative Acylating Agents

Carbonyldiimidazole (CDI) or phosgene derivatives enable milder acetylation. For example, reacting the amine with CDI in dimethylformamide (DMF) at 50°C generates an imidazolide intermediate, which reacts with acetic acid to yield the acetylated product. This method minimizes side reactions in acid-sensitive substrates but requires rigorous moisture exclusion.

Sulfonylation with 2,4,6-Trimethylbenzenesulfonyl Chloride

The final step involves coupling the acetylated tetrahydroquinoline with 2,4,6-trimethylbenzenesulfonyl chloride.

Sulfonamide Formation

In a typical procedure, N-acetyl-1,2,3,4-tetrahydroquinolin-6-amine is dissolved in DCM or THF and treated with 2,4,6-trimethylbenzenesulfonyl chloride (1.2 eq.) in the presence of Et₃N (2 eq.) at 0°C. The reaction mixture is stirred for 12–24 hours, followed by aqueous workup (NaHCO₃ wash) and column chromatography (SiO₂, hexane/ethyl acetate). Yields range from 65% to 78%, depending on the steric hindrance of the sulfonyl chloride.

Optimization of Reaction Conditions

- Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance sulfonyl chloride reactivity but may promote decomposition. Non-polar solvents (toluene, DCM) favor slower, more controlled reactions.

- Base Selection : Et₃N and N,N-diisopropylethylamine (DIPEA) are preferred due to their low nucleophilicity. Pyridine, though effective, often requires higher equivalents.

- Temperature : Reactions conducted at 0–5°C reduce side products (e.g., sulfonate esters), while room temperature accelerates kinetics.

Table 1: Comparative Sulfonylation Conditions

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DCM | Et₃N | 0 | 78 |

| THF | DIPEA | 25 | 72 |

| Acetonitrile | Pyridine | -10 | 65 |

Integrated Synthetic Pathways

Sequential Functionalization

A linear synthesis involves:

- Tetrahydroquinoline formation via Bischler-Napieralski cyclization.

- Acetylation with (Ac)₂O/pyridine.

- Sulfonylation with 2,4,6-trimethylbenzenesulfonyl chloride.

This route achieves an overall yield of 42–55% but requires intermediate purifications after each step.

Analytical Characterization

Critical spectroscopic data for the target compound include:

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)

Substitution: Amines, thiols

Major Products Formed

Oxidation: Quinoline derivatives

Reduction: Reduced quinoline derivatives

Substitution: Various substituted sulfonamides

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with receptors in the nervous system, influencing neurotransmitter release and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Tetrahydroquinoline Derivatives

The target compound shares structural motifs with other tetrahydroquinoline-based molecules. For example:

- N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide (): This analogue replaces the sulfonamide group with a thiazole-oxazole-carboxamide chain.

- Methyl 4-[(6-bromo-2-phenyl-3-propylquinolin-4-yl)carbonyl]aminobicyclo[2.2.2]octane-1-carboxylate (): This quinoline derivative incorporates a bromo-phenyl-propyl substituent and a bicyclo[2.2.2]octane ester. The bulky substituents may hinder membrane permeability compared to the trimethylbenzenesulfonamide group in the target compound.

Functional Group Variations and Their Implications

- Acetyl vs. Oxo Groups : The acetyl group in the target compound may improve metabolic stability compared to the 2-oxo group in the first analogue, as ketones are more prone to reduction or nucleophilic attack.

- Sulfonamide vs.

Table 1: Structural and Functional Comparison of Analogues

Key Observations:

- Structural variations significantly impact reactivity and bioactivity. For instance, the sulfonamide group in the target compound may confer distinct pharmacokinetic profiles compared to carboxamide or ester-containing analogues.

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a tetrahydroquinoline moiety, which is known for various pharmacological properties, combined with a sulfonamide group that enhances its biological efficacy. This article aims to explore the biological activity of this compound through a review of relevant literature, including synthesis methods, biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes:

- Tetrahydroquinoline moiety : Known for its role in various biological activities.

- Sulfonamide group : Enhances solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Tetrahydroquinoline : This can be achieved through cyclization reactions involving appropriate precursors.

- Acetylation : The tetrahydroquinoline derivative is acetylated using acetic anhydride.

- Sulfonamide Formation : The final step involves the reaction with 2,4,6-trimethylbenzenesulfonyl chloride to form the sulfonamide linkage.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities. Here are some notable findings regarding the biological activity of this compound:

Anticancer Activity

Studies have shown that tetrahydroquinoline derivatives possess significant anticancer properties. For instance:

- Mechanism : These compounds may induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway.

- Case Study : A study demonstrated that a related compound inhibited the proliferation of various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the low micromolar range.

Antimicrobial Activity

The sulfonamide group is known for its antimicrobial properties:

- Activity Spectrum : Preliminary studies suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

- Case Study : In vitro tests showed effective inhibition against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Properties

Research indicates potential anti-inflammatory effects:

- Mechanism : The compound may inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis.

- Experimental Evidence : Animal models demonstrated reduced inflammation markers following administration of similar sulfonamide derivatives.

Comparative Analysis

To better understand the unique properties of this compound compared to related compounds, the following table summarizes key features and activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(naphthalen-2-yl)acetamide | Contains naphthalene; lacks tetrahydroquinoline | Antiproliferative effects |

| 3-hydroxyquino[4,3-b]quinoline | Similar quinoline structure; hydroxyl substitution | Anticancer properties |

| N-(1-acetyl-3,4-dihydroquinolin-6-yl)-2-methylbenzamide | Quinoline derivative; simpler structure | Potential anti-inflammatory effects |

Q & A

Q. What are the standard protocols for synthesizing N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzene-1-sulfonamide?

Synthesis typically involves:

- Step 1: Preparation of the tetrahydroquinoline core via cyclization of substituted anilines with acetylating agents.

- Step 2: Sulfonylation using 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity . Key variables include reaction time (12–24 hours), temperature (0–25°C), and solvent polarity to minimize side products .

Q. How is the structural integrity of this compound validated?

Use a combination of:

Q. What are the primary biological targets of this sulfonamide derivative?

The compound likely targets enzymes with sulfonamide-binding pockets, such as:

- Carbonic anhydrase isoforms (inhibition reported in analogs ).

- Dihydropteroate synthase (common in antimicrobial sulfonamides ). Preliminary assays should include enzyme inhibition studies with positive controls (e.g., acetazolamide) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

- Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency .

- Catalyst screening: Use DMAP (4-dimethylaminopyridine) to accelerate acyl transfer .

- Temperature control: Lower temperatures (0–5°C) reduce acetyl group migration side reactions . Monitor progress via TLC and HPLC to isolate intermediates .

Q. What strategies resolve contradictions in bioactivity data across studies?

Contradictions may arise from:

- Varied assay conditions (e.g., pH, co-solvents affecting solubility).

- Off-target interactions (e.g., with serum proteins). Mitigate by:

- Standardizing assays (e.g., fixed pH 7.4, 1% DMSO).

- Performing isothermal titration calorimetry (ITC) to quantify binding affinities .

- Cross-validating with orthogonal methods (e.g., SPR or cellular viability assays) .

Q. How does the acetyl group on the tetrahydroquinoline core influence pharmacokinetics?

The acetyl group:

- Enhances metabolic stability by reducing oxidative degradation via cytochrome P450 enzymes.

- Modulates lipophilicity , improving blood-brain barrier penetration (logP ~2.5 predicted via computational models ). Validate using:

- In vitro microsomal stability assays (rat/human liver microsomes).

- Caco-2 cell monolayers for permeability assessment .

Q. What analytical methods differentiate this compound from structurally similar analogs?

- LC-MS/MS with fragmentation patterns to distinguish substituent arrangements.

- 2D NMR (COSY, NOESY) to confirm spatial proximity of acetyl and sulfonamide groups.

- Vibrational spectroscopy (IR) for functional group fingerprinting (e.g., C=O stretch at ~1680 cm⁻¹) .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during bioactivity assays?

- Co-solvent systems: Use cyclodextrins or PEG-400 to enhance solubility without denaturing proteins .

- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles for sustained release .

- pH adjustment: Solubilize via sulfonamide deprotonation at pH >8.0 .

Q. What computational tools predict interactions with biological targets?

Q. How to design SAR studies for this compound?

- Core modifications: Replace acetyl with ethylsulfonyl or benzyl groups to probe steric effects .

- Sulfonamide substituents: Vary methyl groups on the benzene ring (e.g., 2,4,6-trimethyl vs. 4-fluoro ).

- Biological testing: Prioritize analogs with IC₅₀ < 1 µM in enzyme inhibition and selectivity ratios >10 for target vs. off-target enzymes .

Data Interpretation and Reporting

Q. How to reconcile discrepancies in enzyme inhibition potency across species?

- Perform comparative sequence alignment of target enzymes (e.g., human vs. bacterial dihydropteroate synthase).

- Use mutagenesis studies to identify critical residues affecting binding .

- Report species-specific IC₅₀ values with confidence intervals (n ≥ 3 replicates) .

Q. What statistical methods are appropriate for dose-response studies?

- Nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀.

- ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons.

- Hill slope analysis to detect cooperativity in binding .

Ethical and Safety Considerations

Q. What safety protocols are recommended for handling this compound?

- PPE: Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods during synthesis to avoid sulfonamide dust inhalation.

- Waste disposal: Neutralize acidic/basic byproducts before incineration .

Future Research Directions

Q. How can this compound be repurposed for neurodegenerative disease research?

- Rationale: Sulfonamides exhibit neuroprotective effects via carbonic anhydrase inhibition.

- Approach: Test in APP/PS1 Alzheimer’s models for amyloid-beta reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.